molecular formula C10H11NO B15263387 3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B15263387
M. Wt: 161.20 g/mol
InChI Key: APNLOAXYKCXSOI-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one (CAS 1267266-05-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features the privileged 1-indanone scaffold, a structure found in numerous biologically active molecules and approved therapeutics, such as the Alzheimer's drug Donepezil . The molecule serves as a versatile synthetic intermediate, particularly in the Mannich reaction, for creating novel compounds with potential pharmacological activity . Research into 1-indanone derivatives has demonstrated a broad range of biological applications, including anticancer properties through mechanisms such as tubulin polymerization inhibition and carbonic anhydrase (CA) enzyme inhibition . These derivatives are also investigated as acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases , as well as for their antimicrobial, anti-inflammatory, and antiviral effects . The aminomethyl group on the indanone core provides a handle for further chemical modification, enabling researchers to explore structure-activity relationships and develop new therapeutic candidates for areas including oncology and neuroscience . This product is intended for research and development use only by technically qualified individuals. It is explicitly not intended for use in foods, cosmetics, drugs, or consumer products. All batches are backed by a full quality assurance certificate of analysis (COA).

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-(aminomethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H11NO/c11-6-7-5-10(12)9-4-2-1-3-8(7)9/h1-4,7H,5-6,11H2

InChI Key

APNLOAXYKCXSOI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with formaldehyde and ammonia or an amine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the aminomethyl group. Common solvents used in this synthesis include methanol, ethanol, and water. The reaction temperature is generally maintained between 0°C and 50°C to optimize the yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts, such as palladium or platinum, can enhance the reaction efficiency. Additionally, the purification of the final product is achieved through techniques like distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also inhibit or activate enzymes, receptors, or ion channels, leading to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The structural and functional properties of 3-(aminomethyl)-2,3-dihydro-1H-inden-1-one are best understood through comparisons with analogous compounds. Below is a detailed analysis:

Substituent Effects on Reactivity and Bioactivity
Compound Name Substituent(s) Key Properties/Activities Reference ID
This compound C3: -CH2NH2 Carbonic anhydrase inhibition (Ki = 12–85 nM for CA I/II); potential anti-inflammatory
(E)-2-(4-Hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one C2: Benzylidene with -OH/-OCH3 Anti-inflammatory activity (IC50 = 3.2 µM in LPS-induced macrophages)
2-Benzoyl-3-methyl-2,3-dihydro-1H-inden-1-one C2: Benzoyl; C3: -CH3 Structural analog with no reported bioactivity; used in synthetic intermediates
(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one C2: Benzodioxolyl-methylidene Crystallographically characterized; potential photophysical applications

Key Insights :

  • The aminomethyl group enhances interactions with enzyme active sites (e.g., carbonic anhydrase) due to its hydrogen-bonding capacity .
  • Electron-withdrawing groups (e.g., benzoyl) reduce reactivity compared to electron-donating groups like -NH2 .
Electronic and Spectral Properties

Density functional theory (DFT) studies on (E)-2-((1H-indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one (a structurally related compound) reveal:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate chemical reactivity .

In contrast, this compound likely exhibits a narrower HOMO-LUMO gap due to the electron-donating -CH2NH2 group, enhancing its nucleophilicity.

Biological Activity

3-(Aminomethyl)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydroindenone core with an aminomethyl substituent. The structural formula can be represented as follows:

C10H13NO\text{C}_{10}\text{H}_{13}\text{N}O

This structure allows for various interactions with biological targets, primarily through hydrogen bonding and hydrophobic interactions. The aminomethyl group is crucial for its biological activity, enabling the formation of hydrogen bonds with active site residues in enzymes or receptors, while the dihydroindenone moiety enhances hydrophobic interactions, potentially increasing binding affinity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes. Notably, it has shown potential in inhibiting nitric oxide synthase (nNOS), which is relevant in the context of neurological disorders. Structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory potency against specific isoforms of nNOS .

Neuroprotective Effects

Studies have highlighted the potential neuroprotective properties of this compound. It may promote cell viability and exhibit antioxidant activity, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease. The ability to modulate oxidative stress and promote neuronal health is critical in developing therapies for such conditions.

Case Studies and Experimental Data

  • Inhibition Studies : A study demonstrated that this compound exhibited significant inhibition of nNOS with an IC50 value in the low micromolar range. This suggests a promising role in managing conditions characterized by excessive nitric oxide production.
  • Neuroprotective Assays : In vitro assays assessed the compound's ability to protect neuronal cells from oxidative damage. Results indicated a dose-dependent increase in cell viability under oxidative stress conditions, supporting its potential as a neuroprotective agent.
  • Binding Affinity : Molecular docking studies revealed that the compound binds effectively to target proteins involved in neurotransmission and neuroprotection, further elucidating its mechanism of action at the molecular level .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50 (nM)Mechanism of ActionTherapeutic Applications
This compoundLow micromolarnNOS inhibitionNeuroprotection
2-(Aminomethyl)-2,3-dihydro-1H-inden-1-one500Enzyme inhibitionPotential anticancer agent
Isoindolone derivativesVariesVarious enzyme interactionsAntidepressant and anti-inflammatory

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